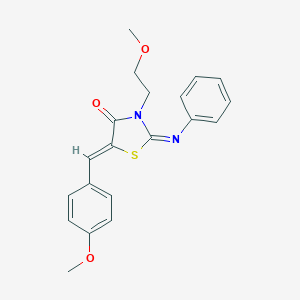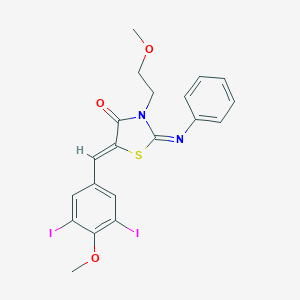![molecular formula C30H25N3O3S B306499 3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B306499.png)
3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and its ability to interact with biological systems, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound may interact with biological systems through the inhibition of certain enzymes and the modulation of various signaling pathways. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. In particular, this compound has been found to have potential anti-cancer and anti-inflammatory properties, as well as the ability to modulate certain signaling pathways in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure, which allows it to interact with biological systems in a specific way. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one. One potential direction is to further explore its potential anti-cancer and anti-inflammatory properties, with the goal of developing new treatments for these diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as catalysis.
Synthesemethoden
The synthesis of 3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the one-pot reaction, which involves the condensation of various reagents in a single reaction vessel. This method has been found to be efficient and effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicine, where it has been found to have potential anti-cancer and anti-inflammatory properties. Additionally, this compound has also been studied for its potential use as a catalyst in chemical reactions.
Eigenschaften
Molekularformel |
C30H25N3O3S |
|---|---|
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
(5Z)-3-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)imino-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H25N3O3S/c1-3-18-36-25-12-8-21(9-13-25)19-28-29(34)33(17-16-22-20-31-27-7-5-4-6-26(22)27)30(37-28)32-23-10-14-24(35-2)15-11-23/h1,4-15,19-20,31H,16-18H2,2H3/b28-19-,32-30? |
InChI-Schlüssel |
NDBLHEAHVXHPMW-DGIPJLOQSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)OCC#C)/S2)CCC4=CNC5=CC=CC=C54 |
SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC#C)S2)CCC4=CNC5=CC=CC=C54 |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC#C)S2)CCC4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[3-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B306416.png)
![N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306418.png)
![2-{5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306419.png)
![3-[[4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B306420.png)
![2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306421.png)
![2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306422.png)

![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306430.png)
![N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306431.png)
![4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306435.png)
![2-[5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306436.png)

![Ethyl [2-bromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306438.png)
![2-{5-[4-(allyloxy)-3-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306439.png)